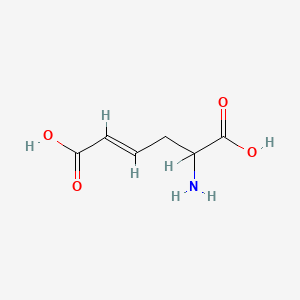

5-Aminohex-2-enedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

74743-93-4 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(E)-5-aminohex-2-enedioic acid |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3-5(8)9/h1,3-4H,2,7H2,(H,8,9)(H,10,11)/b3-1+ |

InChI Key |

LYOPDUCVDCRVNW-HNQUOIGGSA-N |

SMILES |

C(C=CC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

C(/C=C/C(=O)O)C(C(=O)O)N |

Canonical SMILES |

C(C=CC(=O)O)C(C(=O)O)N |

Synonyms |

5-amino-2-hexenedioic acid 5-amino-2-hexenedioic acid, (R)-isomer 5-amino-2-hexenedioic acid, (S)-isomer 5-aminohex-2-enedioic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Aminohex 2 Enedioic Acid

Chemical Synthesis Approaches

The chemical construction of 5-aminohex-2-enedioic acid relies on established and innovative organic synthesis techniques. These methods are tailored to build the carbon skeleton and install the key functional groups in a controlled manner.

Catalytic Amination Strategies

A direct and effective method for synthesizing this compound involves the catalytic introduction of an amino group onto a pre-existing carbon backbone. This strategy is valued for its efficiency and the use of well-understood catalytic systems.

The most common chemical route to this compound begins with the selection of a suitable precursor, with hex-2-enedioic acid being the preferred starting material. This C6 dicarboxylic acid already contains the required carbon framework and the α,β-unsaturated system. The key synthetic challenge is the regioselective introduction of an amino group at the C-5 position. The conversion is typically achieved through a nucleophilic amination reaction where ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium chloride, serves as the nitrogen source. This transformation is a critical step that converts the unsaturated dicarboxylic acid into the target amino-dicarboxylic acid.

Palladium on carbon (Pd/C) is a crucial heterogeneous catalyst in the nucleophilic amination of hex-2-enedioic acid. Palladium-based catalysts are widely used in organic synthesis for their ability to facilitate various transformations, including hydrogenation and C-N bond formation. caltech.edu In this specific synthesis, the Pd/C catalyst, typically used in catalytic amounts (1–3 mol%), activates the substrate for the addition of the amine. The reaction is generally conducted at elevated temperatures, between 80–100°C, to ensure a reasonable reaction rate. The catalyst's surface provides an environment where the reactants are brought together, lowering the activation energy for the amination process. mdpi.com The use of a heterogeneous catalyst like Pd/C also simplifies product purification, as the catalyst can be easily removed by filtration upon completion of the reaction. mdpi.com

| Parameter | Condition |

| Precursor | Hex-2-enedioic acid |

| Reagent | Ammonia or Ammonium Chloride |

| Catalyst | Palladium on Carbon (Pd/C) |

| Catalyst Loading | 1–3 mol% |

| Temperature | 80–100°C |

| A summary of typical reaction conditions for the catalytic amination of hex-2-enedioic acid. |

Precursor Selection and Conversion from Hex-2-enedioic Acid

Phase-Transfer Alkylation Methods

Phase-transfer catalysis (PTC) offers an alternative synthetic route that is particularly useful for the formation of α-amino acids. organic-chemistry.org This method involves the reaction of two immiscible phases, typically an aqueous phase and an organic phase, facilitated by a phase-transfer catalyst that can transport one reactant across the phase boundary to react with the other. organic-chemistry.org

In the context of amino acid synthesis, a common strategy involves the alkylation of a glycine (B1666218) equivalent. N-Diphenylmethyleneglycine ethyl ester, a Schiff base derived from glycine ethyl ester and benzophenone, is a frequently used substrate in such reactions. organic-chemistry.orgorganic-chemistry.org The diphenylmethylene group serves as a protecting group for the amine, while the ester protects the carboxyl group. The α-proton of this glycine derivative is acidic enough to be removed by a base, forming a stabilized enolate.

Under phase-transfer conditions, a base like sodium hydroxide (B78521) is present in the aqueous phase, while the glycine derivative and an alkylating agent are in an organic solvent like methylene (B1212753) chloride. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase or the enolate into the aqueous phase to facilitate the reaction. organic-chemistry.org For the synthesis of this compound, a suitable four-carbon alkylating agent containing a protected carboxylic acid or a precursor functional group would be required. After the alkylation step, the diphenylmethylene and ester protecting groups are removed via acid hydrolysis to yield the final amino acid. organic-chemistry.org

| Component | Function | Example |

| Substrate | Glycine equivalent | N-Diphenylmethyleneglycine ethyl ester |

| Base | Deprotonation of substrate | Sodium Hydroxide (aqueous) |

| Solvent | Dissolves organic reactants | Methylene Chloride |

| Catalyst | Transfers ions between phases | Tetrabutylammonium salt |

| Key components and their roles in a representative phase-transfer alkylation for amino acid synthesis. |

Protecting Group Strategies in Multi-step Synthesis

The synthesis of a multifunctional molecule like this compound necessitates the use of protecting groups. organic-chemistry.org These are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a particular synthetic step. numberanalytics.compressbooks.pub A good protecting group is easy to install, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. pressbooks.pub

In the synthesis of this compound from hex-2-enedioic acid, the two carboxylic acid groups must be protected to prevent them from reacting during the catalytic amination step. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) esters, are effective protecting groups for carboxylic acids under these conditions. Furthermore, protecting groups for the amine, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), can be employed to prevent side reactions or to control stereochemistry during subsequent synthetic manipulations. organic-chemistry.org The use of different protecting groups for the amine and carboxyl functions that can be removed under different conditions (e.g., acid-labile vs. base-labile) is known as an orthogonal strategy, which allows for selective deprotection and modification of specific sites in the molecule. organic-chemistry.org

| Protecting Group | Functional Group Protected | Common Deprotection Condition |

| tert-Butyldimethylsilyl (TBDMS) | Carboxylic Acid, Alcohol | Fluoride (B91410) source (e.g., TBAF) or acid |

| tert-Butyloxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) ug.edu.pl |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) organic-chemistry.org |

| Diphenylmethylene (Benzhydryl) | Amine | Acid Hydrolysis organic-chemistry.org |

| A selection of protecting groups relevant to the synthesis of this compound and their typical removal conditions. |

Implementation of Tert-Butyl Dimethylsilyl Esters for Carboxylic Acid Protection

In the multi-step synthesis of complex organic molecules like this compound, the strategic use of protecting groups is crucial to prevent unwanted side reactions of sensitive functional groups. For the protection of carboxylic acids, tert-butyldimethylsilyl (TBDMS) esters are a valuable option.

The tert-butyldimethylsilyloxy group is significantly more stable to hydrolysis than trimethylsilyl (B98337) ethers, making it a more robust protecting group for many applications. The protection of carboxylic acids as TBDMS esters can be achieved under mild conditions. While the direct reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) can be slow and inefficient, the use of imidazole (B134444) as a catalyst in a solvent like dimethylformamide (DMF) has proven effective for the silylation of alcohols and can be adapted for carboxylic acids. organic-chemistry.org This method generally results in high yields of the corresponding silyl ethers. organic-chemistry.org Newer research also indicates that DMF itself can catalyze the reaction. organic-chemistry.org

The stability of TBDMS esters allows them to be compatible with a variety of reaction conditions, including those involving acid- and base-labile moieties. enamine.net This is particularly advantageous in syntheses where other functional groups require manipulation. For instance, TBDMS ethers are stable to aqueous base but can be cleaved under acidic conditions, such as a mixture of acetic acid and water. organic-chemistry.org

Deprotection of TBDMS esters to regenerate the carboxylic acid is typically accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The fluoride ion's strong affinity for silicon drives the cleavage of the Si-O bond. organic-chemistry.org This deprotection method is generally clean, fast, and high-yielding. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction time and the formation of byproducts. prismbiolab.com This process often involves the systematic variation of several parameters. prismbiolab.com

The pH of the reaction medium can significantly impact the stability of reactants and products. For instance, in reactions involving amino acids or their derivatives, acidic conditions may be necessary to stabilize an amino group, but can also lead to undesirable side reactions like decarboxylation.

Temperature is another crucial factor. While higher temperatures can increase reaction rates, they can also lead to the degradation of thermally sensitive molecules or promote the formation of unwanted byproducts. For enzymatic reactions, there is an optimal temperature at which the enzyme exhibits maximum activity; temperatures above this optimum can cause denaturation and a sharp decrease in yield.

The choice of solvent is also paramount. The polarity of the solvent can influence the solubility of reactants and reagents, as well as the stabilization of transition states, thereby affecting the reaction rate and outcome. In the synthesis of enaminones, for example, the use of halogenated solvents was found to facilitate the desired rearrangement in excellent yields. nih.gov The selection of an appropriate solvent is often determined through screening various options to find the one that provides the best balance of solubility, reactivity, and ease of purification. illinois.edu

The table below summarizes the influence of these parameters on chemical reactions.

| Parameter | General Influence on Reactions |

| pH | Affects the protonation state of functional groups, influencing reactivity and stability. Can be critical for reactions involving amino acids to prevent side reactions like decarboxylation. |

| Temperature | Generally increases reaction rates. However, can lead to decomposition of reactants or products and promote side reactions. For enzymatic reactions, an optimal temperature exists for maximum activity. |

| Solvent Polarity | Influences the solubility of reactants and the stabilization of charged intermediates or transition states. The choice of solvent can significantly affect reaction yield and selectivity. |

Enzymatic Synthesis Pathways

Enzymatic methods for chemical synthesis offer several advantages over traditional chemical routes, including mild reaction conditions, high selectivity, and reduced environmental impact.

Substrate Selection and Enzyme Catalysis

A key aspect of enzymatic synthesis is the selection of an appropriate enzyme and substrate. For the synthesis of this compound, a potential biocatalytic route starts from L-lysine. core.ac.ukchalmers.se

Lysine (B10760008) 2,3-aminomutase (LAM) is a radical SAM enzyme that catalyzes the interconversion of L-lysine (specifically the (S)-α-lysine form) to β-lysine. wikipedia.org This transformation is a key step in a proposed metabolic pathway for the production of adipic acid from lysine, where this compound is an intermediate. core.ac.ukchalmers.se The enzyme facilitates the rearrangement of an amino group on the lysine molecule. It operates under mild conditions, typically at a pH between 7.0 and 8.5 and a temperature range of 25–37°C.

The efficiency of this enzymatic conversion is influenced by several factors. The concentration of the enzyme relative to the substrate is important, with studies suggesting a 1:50 molar ratio of enzyme to substrate can maximize conversion rates. Temperature also plays a critical role, with the enzyme's activity peaking at 30°C and decreasing significantly at higher temperatures due to denaturation.

Enzymatic Reaction Mechanism and Cofactor Requirements

The mechanism of lysine 2,3-aminomutase is complex and involves a radical-based rearrangement. wikipedia.org The reaction is initiated by the formation of a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine (SAM), a common feature of radical SAM enzymes. wikipedia.org

For its catalytic activity, lysine 2,3-aminomutase requires several cofactors. wikipedia.org These are non-protein chemical compounds that are essential for the enzyme's function. wikipedia.orgyoutube.com The key cofactors for lysine 2,3-aminomutase are:

S-Adenosyl-L-methionine (SAM): This cofactor is crucial for generating the 5'-deoxyadenosyl radical that initiates the catalytic cycle. wikipedia.org

Pyridoxal (B1214274) Phosphate (B84403) (PLP): PLP binds to the amino acid substrate and its π-system helps to stabilize the radical intermediate formed during the reaction. wikipedia.org The stability of PLP can be a limiting factor in prolonged reactions, and it may need to be replenished to maintain high yields.

Iron-Sulfur Cluster: A [4Fe-4S] cluster is required for the formation of the 5'-deoxyadenosyl radical from SAM. wikipedia.org

Zinc Metal: A zinc ion is necessary for the proper coordination between the protein's dimers. wikipedia.org

The reaction proceeds through the transfer of the 5'-deoxyadenosyl radical to the lysine substrate, leading to the formation of an aziridinyl radical intermediate. wikipedia.org This is followed by the rearrangement and subsequent formation of the β-lysine product, with the radical being returned to the 5'-deoxyadenosyl moiety. wikipedia.org

The table below details the cofactors required for the activity of Lysine 2,3-aminomutase.

| Cofactor | Function |

| S-Adenosyl-L-methionine (SAM) | Generates the initial 5'-deoxyadenosyl radical. wikipedia.org |

| Pyridoxal Phosphate (PLP) | Binds the amino acid substrate and stabilizes the radical intermediate. wikipedia.org |

| Iron-Sulfur Cluster ([4Fe-4S]) | Essential for the formation of the 5'-deoxyadenosyl radical. wikipedia.org |

| Zinc (Zn²⁺) | Required for the coordination between the enzyme's dimeric subunits. wikipedia.org |

Role of Pyridoxal Phosphate (PLP) in Aminomutase Activity

Pyridoxal Phosphate (PLP), the active form of vitamin B6, is an essential cofactor for aminomutase enzymes involved in the synthesis of β-amino acids. polimi.itresearchgate.net Its primary function is to act as a coenzyme in a wide variety of transformations, including the 1,2-amino group shifts catalyzed by aminomutases. polimi.it The versatility of PLP stems from its ability to covalently bind to the amino acid substrate and then function as an electrophilic catalyst or "electron sink," which stabilizes high-energy carbanionic intermediates formed during the reaction. libretexts.org

In the context of aminomutase activity, such as that of lysine 2,3-aminomutase which converts α-lysine to β-lysine, PLP's role is multifaceted. polimi.itresearchgate.net The enzyme itself often contains an iron-sulfur cluster and requires a radical initiator like S-adenosylmethionine (SAM). polimi.itexpasy.org PLP binds the amino acid substrate and, through its conjugated π-system, facilitates the delocalization of electrons, thereby stabilizing radical intermediates that are crucial for the amino group migration. polimi.it This stabilization is critical for lowering the activation energy of the reaction, allowing the otherwise difficult rearrangement of the amino group to proceed under biological conditions. libretexts.org The pyridine (B92270) ring and the phosphate group of PLP are also crucial for binding within the enzyme's active site and for the catalytic mechanism. mdpi.com

Amino Group Transfer and Imine Intermediate Formation

The catalytic cycle of a PLP-dependent aminomutase begins with a transaldimination reaction. libretexts.org The aldehyde group of PLP is initially bound to the ε-amino group of a lysine residue within the enzyme's active site, forming an internal aldimine or Schiff base. libretexts.org When the amino acid substrate enters the active site, its α-amino group displaces the enzyme's lysine, forming a new imine linkage with PLP. libretexts.org This new complex is known as the external aldimine. libretexts.org

This external aldimine is the central intermediate for the amino group transfer. The formation of this intermediate positions the amino acid for the subsequent steps of the reaction. In radical SAM aminomutases, a 5'-deoxyadenosyl radical, generated from SAM, abstracts a hydrogen atom from the substrate. polimi.itnih.gov The resulting substrate radical undergoes rearrangement, which involves the migration of the amino group. The PLP-imine linkage is critical throughout this process for stabilizing the radical intermediates. polimi.it The process concludes with the release of the rearranged product and the regeneration of the internal aldimine with the enzyme's lysine residue, preparing the enzyme for another catalytic cycle. mdpi.com

Biocatalytic Process Optimization

The industrial application of enzymes like aminomutases for synthesizing compounds such as this compound necessitates the optimization of the biocatalytic process to ensure efficiency and high yields. polimi.it Key parameters that are typically optimized include enzyme and substrate concentrations, temperature, and pH, as well as strategies to maintain the activity of essential cofactors. numberanalytics.comelixir-europe.org

Enzyme Concentration and Temperature Effects on Conversion Rates

The rate of an enzyme-catalyzed reaction is significantly influenced by both enzyme concentration and temperature. numberanalytics.comresearchgate.net

Enzyme Concentration: Generally, the reaction rate increases as the enzyme concentration increases, provided the substrate is not a limiting factor. numberanalytics.comwikipedia.org At higher enzyme concentrations, more active sites are available to bind with the substrate, leading to a faster conversion to the product. researchgate.net However, the relationship is typically linear only at low substrate concentrations; at saturating substrate levels, the rate approaches a maximum velocity (Vmax). researchgate.netwikipedia.org Optimizing the enzyme-to-substrate ratio is a key step in developing an efficient biocatalytic process. elixir-europe.org

Temperature: Enzyme activity is highly sensitive to temperature. creative-enzymes.com As the temperature rises, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. primescholars.com This trend continues until an optimal temperature is reached, at which the enzyme exhibits maximum activity. numberanalytics.com Beyond this point, the enzyme's structural integrity is compromised. The high temperature disrupts the weak bonds that maintain the protein's three-dimensional shape, causing the enzyme to denature and lose its catalytic function permanently. creative-enzymes.comprimescholars.com For example, some aminomutases show peak activity at a specific temperature, with a significant reduction in activity at higher temperatures due to denaturation. researchgate.netfrontiersin.org

Below is an illustrative data table showing the typical relationship between temperature and relative enzyme activity.

| Temperature (°C) | Relative Activity (%) |

| 20 | 45 |

| 30 | 80 |

| 40 | 100 |

| 50 | 75 |

| 60 | 30 |

| 70 | 5 |

Note: This table represents a generalized example. The optimal temperature is specific to each enzyme. creative-enzymes.com

Cofactor Stability and Replenishment Strategies

Many enzymes, including aminomutases, depend on non-protein cofactors like PLP and SAM to function. polimi.it The high cost and instability of these cofactors under operational conditions can be a significant drawback for large-scale industrial applications. nih.govnih.gov PLP, for instance, is known to be sensitive to light and can degrade over time in a reaction mixture. nih.gov Therefore, maintaining cofactor stability and ensuring their availability is crucial for sustained enzyme activity. researchgate.net

Several strategies have been developed for cofactor regeneration and replenishment:

Coupled-Enzyme Systems: An effective method for in-situ cofactor regeneration involves adding a second enzyme and a co-substrate to the reaction. illinois.eduillinois.edu This secondary system continuously regenerates the cofactor as it is consumed in the primary reaction. researchgate.net

Whole-Cell Biocatalysis: Using whole microbial cells that are engineered to overproduce the desired enzyme can be advantageous. nih.govnih.gov These cells can often utilize their own metabolic pathways to regenerate the necessary cofactors internally, eliminating the need for expensive external addition. nih.gov For instance, engineering E. coli to enhance its internal PLP synthesis pathways has been shown to boost the activity of PLP-dependent enzymes. researchgate.net

Cofactor Immobilization and Analogs: Research is ongoing into immobilizing cofactors onto supports along with the enzyme to improve stability and facilitate reuse. Furthermore, synthetic cofactor analogs with enhanced stability are being developed to replace their natural, more fragile counterparts. rsc.org

Stereoselective Synthesis and Stereochemical Control

The biological activity of complex molecules is often dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis to produce a single, desired enantiomer is of paramount importance. researchgate.net Biocatalysis using enzymes like aminomutases is a powerful tool for achieving high stereoselectivity. polimi.it

Enantioselective Synthesis Methods

Enzymes are inherently chiral molecules, which allows them to catalyze reactions with high enantioselectivity, often producing products with excellent enantiomeric excess (>99%). nih.gov Several biocatalytic methods can be employed for the enantioselective synthesis of β-amino acids.

One common strategy involves the use of aminomutases that are specific for a particular stereoisomer. For example, different aminomutases can convert an α-amino acid into either its (S)-β-amino acid or (R)-β-amino acid enantiomer. polimi.itacs.org Phenylalanine aminomutase (PAM), for instance, is used in the synthesis of various non-natural aromatic β-amino acids with high enantioselectivity. nih.govresearchgate.net

Another powerful approach is dynamic kinetic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This often involves a dual-enzyme system or a single enzyme capable of both racemization and stereoselective transformation.

Furthermore, the stereochemical outcome can sometimes be controlled by modifying the enzyme itself through protein engineering or by adjusting reaction conditions. polimi.it For example, a phenylalanine aminomutase from Taxus canadensis has been used to catalyze the regio- and stereoselective amination of glycidates to produce specific arylserine enantiomers. msu.edu The choice of substrate can also influence the stereospecificity of the enzyme. msu.edu The use of DNA molecules encoding enzymes like lysine 2,3-aminomutase provides a method to produce enantiomerically pure β-amino acids from their α-amino acid precursors. google.com

Resolution Techniques for Chiral Separation

The separation of stereoisomers of this compound, a compound possessing both a stereocenter at the C5 position and geometric isomerism at the C2-C3 double bond, requires specialized chiral separation methodologies. The resolution of its enantiomeric (R/S) and diastereomeric (E/Z) forms is crucial for understanding its specific biological activities and for its application in stereospecific synthesis. Key techniques employed for the chiral separation include enzymatic resolution and chiral chromatography.

Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers or diastereomers. nih.gov Enzymes can selectively catalyze a reaction on one stereoisomer in a racemic mixture, leaving the other unreacted and thus allowing for their separation. For amino acid derivatives, lipases and proteases are commonly used. nih.govd-nb.info

One prominent method for obtaining enantiomerically specific forms of related amino acids is through enzymatic kinetic resolution. For instance, the hydrolysis of racemic β-amino esters has been successfully achieved with high enantioselectivity using Candida antarctica lipase (B570770) B (CALB). d-nb.info This process yields highly enantioenriched N-substituted-β-amino acids. d-nb.info While this specific application is on a related compound, the principle is directly applicable to the resolution of this compound esters.

Furthermore, enzymatic synthesis itself can be a route to obtaining a specific stereoisomer. The synthesis of this compound can start from lysine, utilizing the enzyme lysine 2,3-aminomutase. This enzymatic process facilitates the stereospecific rearrangement of lysine, yielding an enantiomerically pure form of the target compound.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz

For amino acids and their derivatives, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns like Chiralpak®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are effective for separating a wide range of chiral compounds, including those with multiple functional groups.

Macrocyclic Glycopeptide-based CSPs: Chiral selectors such as teicoplanin (used in Astec CHIROBIOTIC T columns) are particularly successful in resolving underivatized amino acids. nih.gov These CSPs are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds like this compound.

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica (B1680970) support and separate enantiomers based on interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like reverse-phase HPLC. mdpi.com Following separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Table 1: Summary of Resolution Techniques for this compound

| Technique | Principle | Application to this compound | Key Advantages |

|---|---|---|---|

| Enzymatic Resolution | Stereoselective enzymatic reaction on one enantiomer in a racemic mixture. nih.govd-nb.info | Hydrolysis of a racemic ester of this compound using a lipase (e.g., CALB) to selectively produce one enantiomer of the acid. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Enzymatic Synthesis | Use of a stereospecific enzyme to synthesize a single stereoisomer from a prochiral or chiral precursor. | Synthesis from lysine using lysine 2,3-aminomutase to yield an enantiomerically pure product. | High stereochemical purity of the final product. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). csfarmacie.cz | Direct separation of R/S enantiomers and E/Z diastereomers using polysaccharide (e.g., Chiralpak®) or macrocyclic glycopeptide (e.g., CHIROBIOTIC T) columns. | Direct analysis without derivatization, applicable for both analytical and preparative scales. csfarmacie.cz |

| Diastereomer Derivatization | Conversion of enantiomers into diastereomers with a chiral agent, followed by separation via standard chromatography. | Reaction with a chiral agent (e.g., Mosher's acid) followed by separation of the resulting diastereomers on a standard C18 column. | Utilizes common and less expensive achiral chromatography columns for separation. mdpi.com |

Stereochemical Characterization of Diastereomeric Forms

The complete stereochemical characterization of this compound requires the determination of the configuration at the C5 chiral center (R or S) and the geometry of the C2-C3 double bond (E or Z). This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure and stereochemistry of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR are used to distinguish between the E (trans) and Z (cis) diastereomers.

¹H NMR: The key diagnostic signals for assigning the geometry of the double bond are the coupling constants (J-values) between the vinyl protons at C2 and C3.

The trans isomer (E-isomer) typically exhibits a larger coupling constant (³JH,H), generally in the range of 11–18 Hz. nih.gov

The cis isomer (Z-isomer) shows a smaller coupling constant, usually between 6–14 Hz. nih.gov

The chemical shifts (δ) of the protons attached to or near the stereocenters will also differ between diastereomers. researchgate.net Studies on peptides incorporating (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) have relied on NMR for their characterization. nih.govrsc.org

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond (C2, C3) and the adjacent carbons (C1, C4), are sensitive to the stereochemistry. The spatial arrangement of substituents in the E and Z isomers leads to distinct electronic environments and therefore different resonance frequencies for the carbon nuclei. rsc.orgnih.gov

2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. For the Z-isomer, a NOE correlation would be expected between the vinyl protons at C2 and C3, whereas for the E-isomer, this correlation would be absent or very weak. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound stereoisomer or a suitable derivative, a precise map of electron density can be generated. This map allows for the unambiguous determination of the atomic positions, bond lengths, bond angles, and the absolute configuration (R/S) at the chiral center, as well as the geometry (E/Z) of the double bond.

While obtaining suitable crystals of the free amino acid can be challenging, derivatization can facilitate crystallization. The absolute configuration of similar compounds, such as the diastereomers of amobarbital N-glucosides, has been successfully determined using this method.

Table 2: Spectroscopic and Crystallographic Data for Stereochemical Characterization

| Technique | Parameter | Expected Observation for E-isomer | Expected Observation for Z-isomer | Reference |

|---|---|---|---|---|

| ¹H NMR | Coupling Constant (³JH2-H3) | ~11-18 Hz (large) | ~6-14 Hz (small) | nih.gov |

| Chemical Shift (δ) | Distinct chemical shifts for protons near stereocenters compared to the Z-isomer. | Distinct chemical shifts for protons near stereocenters compared to the E-isomer. | researchgate.net | |

| ¹³C NMR | Chemical Shift (δ) | Unique set of chemical shifts for C1, C2, C3, C4, C5, and C6 carbons. | Different set of chemical shifts compared to the E-isomer due to stereochemical differences. | rsc.orgnih.gov |

| 2D NMR (NOESY) | Nuclear Overhauser Effect | No significant NOE between H2 and H3. | Significant NOE observed between H2 and H3 due to their spatial proximity. | nih.gov |

| X-ray Crystallography | Molecular Structure | Unambiguously determines the trans configuration of the double bond and the absolute configuration (R/S) at C5. | Unambiguously determines the cis configuration of the double bond and the absolute configuration (R/S) at C5. |

Biochemical Roles and Metabolic Pathways Involving 5 Aminohex 2 Enedioic Acid

Participation in Peptide Synthesis and Protein Modification

5-Aminohex-2-enedioic acid is an unnatural amino acid that has been utilized in biochemical research to probe and manipulate peptide structures. Its unique chemical features, including an extended side chain and a reactive olefin group, make it a valuable tool for creating modified peptides with novel properties.

The integration of this compound into peptide sequences is achieved through standard chemical synthesis techniques. Specifically, Solid-Phase Peptide Synthesis (SPPS) has been successfully employed to incorporate this unnatural amino acid into a target peptide. nih.govwikipedia.org SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govpeptide.com This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin-bound peptide. nih.gov

In a notable study, two diastereomeric forms of this compound, namely (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA), were successfully incorporated into a peptide sequence known as msPapA. nih.govacs.org This was accomplished using established Fmoc-based SPPS chemistry, demonstrating the compatibility of these unnatural analogs with routine peptide synthesis protocols. acs.org

| Research Finding | Method Used | Peptide | Incorporated Compound | Citation |

| Successful incorporation of diastereomeric residues | Solid-Phase Peptide Synthesis (SPPS) | msPapA | (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) | nih.govacs.org |

The introduction of unnatural amino acids like this compound can significantly alter the structural and biological characteristics of a peptide. nih.govnih.gov The structure of a peptide, from its amino acid sequence (primary structure) to its three-dimensional conformation, is a key determinant of its biological function. mtoz-biolabs.com

Peptide cross-linking is a critical modification that can stabilize peptide structure, constrain it into a bioactive conformation, and enhance its resistance to degradation. This compound has been investigated as a substrate in enzyme-catalyzed cross-linking reactions.

A significant class of enzymes capable of forming complex cross-links is the radical S-adenosyl-L-methionine (rSAM) superfamily. nih.govfrontiersin.org These enzymes utilize one or more iron-sulfur clusters to bind S-adenosyl-L-methionine (SAM) and catalyze a vast range of chemical reactions. frontiersin.org The general mechanism involves the reduction of the iron-sulfur cluster, which then triggers the homolytic cleavage of SAM into methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). acs.orgfrontiersin.org This radical is a powerful oxidizing agent that typically initiates the reaction by abstracting a hydrogen atom from the substrate, generating a substrate radical that can then undergo further reactions, such as thioether bond formation. frontiersin.org

The rSAM enzyme PapB, for example, naturally catalyzes the formation of thioether cross-links between cysteine (Cys) and aspartate (Asp) residues in the PapA peptide. nih.govacs.org Research has shown that PapB can also process peptides containing unnatural amino acids. nih.gov The formation of the thioether linkage is confirmed by mass spectrometry, which shows the absence of fragmentation between the cross-linked residues. nih.govacs.org

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its native one. The rSAM enzyme PapB exhibits remarkable promiscuity, showing a high tolerance for variations in its peptide substrate. nih.govacs.org It can accommodate and process a variety of unnatural amino acids, including those with branched side chains (like penicillamine) and extended side chains. acs.org

This tolerance extends to this compound. The ability of PapB to process peptides containing the extended carboxylate side chains of these analogs led to their design as mechanism-based inhibitors. acs.org The study of how PapB interacts with these and other unnatural residues underscores the enzyme's flexibility and potential as a tool for creating novel, thioether-stapled peptides for therapeutic applications. nih.govacs.org This enzymatic promiscuity is a key area of interest in the biosynthesis of sactipeptides (peptides containing sulfur-to-alpha-carbon cross-links) and other ribosomally synthesized and post-translationally modified polypeptides (RiPPs). nih.govrsc.org

| Enzyme | Family | Native Reaction | Promiscuous Activity | Citation |

| PapB | Radical S-adenosyl-L-methionine (rSAM) | Forms thioether cross-links between Cys and Asp residues in the PapA peptide. | Tolerates and processes peptides with various unnatural amino acids, including those with branched and extended side chains like this compound. | nih.govacs.org |

Peptide Cross-linking Reactions

Thioether Cross-link Formation by Radical S-Adenosyl-L-Methionine (rSAM) Enzymes

Involvement in Metabolic Engineering and Biosynthetic Pathways

Metabolic engineering aims to modify the metabolic pathways of organisms to produce valuable chemicals. nih.govfrontiersin.org Adipic acid, a key precursor for nylon production, is a major target for bio-based production as an alternative to petrochemical methods. mdpi.comresearchgate.net Several artificial biosynthetic pathways have been designed in microbes like E. coli to produce adipic acid from renewable resources. mdpi.comresearchgate.net

In this context, pathways involving intermediates structurally related to this compound have been proposed. One computational strategy suggested a pathway starting from lysine (B10760008), where the terminal amino group is removed to form 2-aminoadipic acid. mdpi.com Subsequently, the α-amino group would be removed to yield hex-2-enedioic acid, which could then be hydrogenated to adipic acid. mdpi.com Furthermore, a diagram outlining various artificial pathways for adipic acid biosynthesis explicitly includes 6-aminohex-2-enoic acid as a potential intermediate, highlighting the relevance of unsaturated amino-dicarboxylic acids in these engineered metabolic routes. researchgate.net

Role in Lysine Degradation Pathways

This compound is an intermediate in the metabolic degradation of the amino acid lysine. In mammals and higher plants, the breakdown of lysine involves its condensation with alpha-ketoglutarate (B1197944) to form saccharopine. wikipedia.org This is then catalyzed by saccharopine dehydrogenases to yield glutamate (B1630785) and 2-aminoadipate 6-semialdehyde. wikipedia.org

In some microorganisms, such as Fusobacterium nucleatum, lysine is fermented through different pathways. nih.gov One such pathway is the 3-keto,5-aminohexanoate pathway, where lysine is converted through a series of enzymatic reactions. nih.gov While not directly named in all literature, the structure of this compound makes it a plausible intermediate in alternative or engineered lysine degradation routes. For instance, proposed pathways for producing valuable chemicals from lysine involve the deamination of lysine, which could lead to unsaturated intermediates like this compound. mdpi.comchalmers.se The enzymatic conversion of lysine often involves aminomutases, such as lysine 2,3-aminomutase, which rearrange the amino group on the lysine backbone, leading to various downstream products. nih.gov

Potential as an Intermediate in Adipic Acid Biosynthesis

Adipic acid is a significant industrial chemical, traditionally produced from petroleum-based sources, leading to environmental concerns such as greenhouse gas emissions. mdpi.comresearchgate.net Consequently, there is substantial research into developing sustainable, bio-based production routes from renewable feedstocks. researchgate.net One of the strategies being explored is the engineering of microorganisms to convert lysine into adipic acid. mdpi.comresearchgate.net

In these engineered pathways, lysine serves as a substrate that undergoes a series of enzymatic modifications. mdpi.com A proposed route involves the removal of both amino groups from lysine to produce adipic acid semialdehyde, which is then oxidized to adipic acid. mdpi.com An alternative pathway suggests changing the order of reactions, where the terminal amino group of lysine is first removed and oxidized to form 2-aminoadipic acid. mdpi.com Subsequently, the α-amino group is removed, potentially forming an unsaturated intermediate like hex-2-enedioic acid, which is then hydrogenated to adipic acid. mdpi.com

A related compound, 6-aminohex-2-enoic acid, is mentioned as an intermediate in some designed artificial pathways for adipic acid production. mdpi.comresearchgate.net Given the structural similarity, this compound represents a key molecular structure in the theoretical and experimental design of these biosynthetic pathways. The challenge remains in identifying or engineering enzymes that can efficiently perform these transformations. mdpi.com

Tracing Metabolic Incorporation Using Isotopic Labeling

Stable isotope tracing is a powerful analytical technique used to elucidate metabolic pathways and measure the flow, or flux, of molecules through biochemical reactions. nih.govfrontiersin.org This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system and tracking the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.orgmdpi.com

To investigate the precise role and fate of this compound in a metabolic network, researchers can use isotopically labeled versions of the compound. For example, using ¹⁵N-labeled this compound would allow scientists to trace its incorporation into other nitrogen-containing molecules in bacterial cultures or other model systems. By analyzing the mass shifts in metabolites detected by liquid chromatography-mass spectrometry (LC-MS), the specific downstream products derived from the compound can be identified. nih.gov This provides direct evidence of its metabolic role and helps to map its connections within pathways like lysine degradation or adipic acid biosynthesis. nih.gov The selection of the isotope—such as ¹³C to trace the carbon backbone or ¹⁵N to trace the amino group—depends on the specific metabolic question being investigated. frontiersin.orgmdpi.com

Interaction with Biological Macromolecules and Biomimetic Systems

The function of any molecule within a biological system is defined by its interactions with other molecules, particularly large macromolecules like proteins and nucleic acids. asbmb.orgopentextbc.ca These interactions are governed by non-covalent forces such as ionic bonds, hydrogen bonding, and the hydrophobic effect, and their specificity is crucial for biological function. asbmb.orgnih.gov

Research has shown that this compound can interact with biological macromolecules. Specifically, the D-isomer of this compound (D-AHED) exhibits selective antagonist activity on N-methyl-D-aspartate (NMDA) receptors in cat spinal neurons. nih.gov This indicates a specific interaction with a receptor protein, where it reduces the excitatory effect of NMDA. nih.gov This type of specific interaction highlights the potential for this compound to modulate the function of neuronal macromolecules. nih.gov

Biomimetic systems aim to imitate natural biological processes or structures to create new technologies or perform complex chemical transformations. mdpi.comrsc.org This can range from mimicking molecular recognition to replicating entire enzymatic reaction sequences. mdpi.comnih.gov In the context of this compound, a biomimetic approach could involve designing artificial enzymes or catalytic systems that mimic the active sites of enzymes involved in lysine metabolism. rsc.org For example, a biomimetic synthesis was developed for the alkaloid anatabine (B1667383) using baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid), a compound with a similar core structure to a cyclized form of this compound, demonstrating how natural intermediates can inspire synthetic strategies. rsc.org Such systems could be used to enhance the production of adipic acid or other valuable chemicals by replicating and optimizing the key chemical steps found in nature. rsc.org

Mechanistic Investigations of 5 Aminohex 2 Enedioic Acid Interactions with Enzymes

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. 5-Aminohex-2-enedioic acid has been shown to act as an inhibitor through different mechanisms, depending on the specific isomer and the target enzyme.

Mechanism-based inhibition, or suicide inhibition, is an irreversible process where an enzyme converts a substrate analog into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.govwikipedia.org This mode of action is highly specific and is a key strategy in rational drug design. wikipedia.org

Research has demonstrated that diastereomers of this compound act as mechanism-based inhibitors for the radical S-adenosyl-L-methionine (rSAM) enzyme PapB. nih.govacs.org Specifically, peptide substrates containing (S,E)-5-aminohex-2-enedioic acid (EneA) or (S,Z)-5-aminohex-2-enedioic acid (ZneA) were synthesized as unsaturated analogs of the natural substrate. nih.govacs.org When processed by PapB, the enzyme promotes the addition of a deoxyadenosyl radical (dAdo•) to the inhibitor molecule instead of the usual hydrogen atom abstraction that occurs with the natural substrate. nih.gov This process forms a stable dAdo-adduct, which functions as a suicide inactivator of the enzyme. nih.govacs.org Experiments showed that after PapB was incubated with the EneA or ZneA-containing peptides, its ability to process the wild-type substrate was minimally observed even after 18 hours, confirming the potent, mechanism-based inactivation. nih.gov The resulting adduct is believed to mimic the enzyme's native transition state, leading to strong product inhibition. nih.govacs.org

Enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable, often covalent, complex is formed. nih.gov

The interaction of this compound analogs with the PapB enzyme exemplifies irreversible inhibition. The formation of the dAdo-adduct serves as a mechanism-based inactivator, and the enzyme's activity is not recovered over extended periods, which is characteristic of irreversible inhibition. nih.gov

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, competes for the same active site on the enzyme. biomolther.org This type of inhibition can be overcome by increasing the concentration of the substrate. biomolther.org

D-5-aminohex-2-enedioic acid (D-AHED) has been identified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov As a conformationally restricted analog of the known NMDA receptor antagonist D-α-aminoadipic acid (DαAA), D-AHED selectively competes with the agonist N-methyl-D-aspartate for binding to the receptor's active site. nih.gov Studies on cat spinal neurones showed that D-AHED effectively reduced the excitatory action of NMDA, with a potency estimated to be between one-half to one-third that of DαAA. nih.gov This action is characteristic of competitive inhibition, where the inhibitor directly blocks the substrate from binding. nih.govbiomolther.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic activity without preventing substrate binding. mgcub.ac.in In uncompetitive inhibition, which is relatively rare, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org Based on the available scientific literature, there are no reported instances of this compound acting as a non-competitive or uncompetitive inhibitor.

The catalytic efficiency of an enzyme is often described by two key kinetic parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km). saylor.orgscbt.com Vmax represents the maximum rate of reaction when the enzyme is saturated with substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, and it is inversely related to the enzyme's affinity for its substrate. wikipedia.org Different types of inhibition have distinct effects on these parameters.

Competitive Inhibition: In the case of D-5-aminohex-2-enedioic acid's competitive inhibition of the NMDA receptor, the inhibitor increases the apparent Km. nih.govbiomolther.org This means a higher concentration of the substrate (NMDA) is required to reach half of the maximum reaction velocity because the inhibitor is competing for the active site. biomolther.org However, the Vmax remains unchanged because the inhibition can be overcome by sufficiently high substrate concentrations. biomolther.org

Irreversible (Mechanism-Based) Inhibition: For the mechanism-based inhibition of the PapB enzyme by this compound analogs, the inhibitor effectively removes active enzyme molecules from the population. nih.govacs.org This leads to a decrease in Vmax, as the total concentration of functional enzyme is reduced. nih.gov The Km of the remaining, uninhibited enzyme molecules is expected to remain unchanged.

Table 1: Summary of Kinetic Effects of this compound on Target Enzymes

| Inhibitor Form | Target Enzyme/Receptor | Inhibition Type | Effect on Vmax | Effect on Km |

|---|---|---|---|---|

| (S,E)- and (S,Z)-5-Aminohex-2-enedioic acid analogs | PapB | Mechanism-Based (Irreversible) | Decreased | No Change |

| D-5-Aminohex-2-enedioic acid (D-AHED) | NMDA Receptor | Competitive | No Change | Increased |

Reversible and Irreversible Inhibition Kinetics

Competitive Inhibition Mechanisms

Enzyme Active Site Interactions

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction, involving specific interactions with amino acid residues. wikipedia.org

In the case of the PapB enzyme , structural modeling suggests that the carboxylate group of the substrate interacts with residues Histidine 377 (H377) and Arginine 378 (R378) within the active site. nih.gov When the mechanism-based inhibitors (EneA and ZneA) bind, they occupy this same site. nih.govacs.org The key inhibitory event, the formation of the dAdo-adduct, occurs within the confines of the active site, where the enzyme's radical mechanism is diverted from hydrogen abstraction to radical addition to the inhibitor's unsaturated bond. nih.gov

For the NMDA receptor , D-5-aminohex-2-enedioic acid acts as a competitive antagonist, which means it binds directly to the glutamate (B1630785) binding site on the receptor. nih.gov This binding prevents the natural agonist, glutamate or NMDA, from activating the receptor's ion channel. nih.gov The specificity of this interaction is determined by the three-dimensional shape and charge distribution of both the inhibitor and the amino acid residues that form the active site pocket. wikipedia.org

Table 2: Active Site Interactions of this compound

| Inhibitor Form | Target Enzyme/Receptor | Active Site Interaction Details |

|---|---|---|

| (S,E)- and (S,Z)-5-Aminohex-2-enedioic acid analogs | PapB | Binds to the substrate active site. The carboxylate moiety is predicted to interact with residues H377 and R378. Undergoes radical addition with dAdo• within the active site. nih.gov |

| D-5-Aminohex-2-enedioic acid (D-AHED) | NMDA Receptor | Binds directly to the agonist (glutamate) binding site, preventing the natural substrate from binding. nih.gov |

Substrate Binding and Allosteric Modulation

The binding of a substrate to an enzyme's active site is the initial step for catalysis, while allosteric modulation involves the binding of an effector molecule at a site other than the active site to regulate the enzyme's activity. nih.govlibretexts.org In studies involving the radical S-adenosyl-l-methionine (rSAM) enzyme PapB, which naturally catalyzes thioether cross-links in peptides, synthetic unsaturated substrate analogs such as (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) have been used as mechanistic probes. nih.govacs.org

These analogs have been shown to serve as mechanism-based inhibitors. acs.org When incubated with the PapB enzyme, these analogs can lead to the formation of a 5'-deoxyadenosyl (dAdo) adduct with the peptide, effectively causing suicide or mechanism-based inactivation of the enzyme. nih.govacs.org For instance, experiments using a 1:2 enzyme-to-peptide ratio demonstrated that after a 10-minute incubation with peptides containing either the EneA or ZneA analog, the enzyme's ability to process its wild-type peptide substrate was minimally observed even after 18 hours. nih.govacs.org This suggests the formation of an inactivating adduct. nih.gov In the case of the EneA analog, a dAdo-adduct is formed on the peptide with no evidence of the expected thioether cross-linking. acs.org The ZneA analog also largely results in a similar dAdo-adduct, inhibiting the enzyme's normal function. acs.org

Allosteric regulation fine-tunes protein function by altering conformation and substrate specificity. nih.gov While direct allosteric modulation by this compound is not the primary focus of these studies, the use of its analogs demonstrates how specific molecular structures can bind to and influence an enzyme's catalytic cycle, in this case by acting as inhibitors that covalently modify the substrate within the active site.

Table 1: Interaction of this compound Analogs with PapB Enzyme

| Analog | Peptide System | Enzyme | Observed Outcome | Mechanistic Implication |

|---|---|---|---|---|

| (S,E)-5-aminohex-2-enedioic acid (EneA) | D23EneA msPapA | PapB | Formation of a dAdo-peptide adduct; no cross-linking. acs.org | Acts as a mechanism-based inhibitor. acs.org |

| (S,Z)-5-aminohex-2-enedioic acid (ZneA) | D23ZneA msPapA | PapB | Formation of a dAdo-peptide adduct; minimal cross-linking. nih.govacs.org | Differential reactivity provides insight into active site geometry. nih.gov |

| Wild-type substrate | msPapA | PapB | Efficient thioether cross-linking. nih.gov | Standard catalytic activity. |

Molecular-Level Evidence for Active Site Arrangement

The differential reactivity of the diastereomeric analogs, EneA and ZneA, provides molecular-level evidence for the specific arrangement of S-adenosylmethionine (SAM) and the thioether-forming cysteine residue within the active site of the PapB enzyme. nih.govacs.org The geometry of the olefin in the EneA analog appears to position the carbon atom that would typically be attacked by the cysteine thiol too far from the site of reactivity, preventing cross-linking. acs.org

This differential fate of the isomers suggests a highly constrained active site where substrate orientation is critical. nih.gov A proposed model for the PapB active site predicts that the carboxylate moiety of the substrate interacts with highly conserved histidine (H377) and arginine (R378) residues. nih.gov This model also indicates that the pro-S hydrogen at the carbon alpha to the carboxylate is positioned near the site of 5'-deoxyadenosyl radical (dAdo•) generation. nih.gov Substituting this hydrogen with a larger group, such as methyl, would result in a steric clash with the SAM molecule, further supporting the proposed spatial arrangement within the active site. nih.gov Crystal structures of other radical SAM enzymes confirm that the abstracted hydrogen atom is generally located within van der Waals distance of where the dAdo• is generated. nih.govacs.org

Enzymatic Transformation Mechanisms

The transformation of amino acids often involves complex, multi-step reactions catalyzed by specialized enzymes. The mechanisms employed by enzymes like lysine (B10760008) 2,3-aminomutase and the broader rSAM superfamily highlight the role of radical chemistry in biology.

Reaction Mechanism of Lysine 2,3-Aminomutase with Lysine

Lysine 2,3-aminomutase (KAM) is a radical SAM enzyme that catalyzes the interconversion of L-lysine to L-β-lysine. wikipedia.org This reaction involves the formal interchange of the amino group from the C-2 position of lysine with a hydrogen atom from the C-3 position. nih.gov The enzyme requires several cofactors for its activity, including pyridoxal (B1214274) phosphate (B84403) (PLP), a [4Fe-4S] cluster, and SAM. wikipedia.orgexpasy.org

The catalytic mechanism proceeds through a series of steps initiated by a radical SAM pathway: wikipedia.org

Radical Formation: The [4Fe-4S] cluster reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical (dAdo•). wikipedia.orgnih.gov

Enzyme-Substrate Binding: The substrate, L-lysine, binds to the PLP cofactor within the enzyme's active site. wikipedia.org

Hydrogen Abstraction: The dAdo• abstracts a hydrogen atom from the substrate, initiating a radical-mediated rearrangement. wikipedia.orgresearchgate.net

Radical Rearrangement: An aziridinyl radical intermediate is formed, which is stabilized by the π-system of the PLP cofactor. wikipedia.org

Product Formation: The rearrangement completes, forming the product β-lysine, and the radical is transferred back to regenerate the 5'-deoxyadenosyl species. wikipedia.org

Studies have confirmed that the 5'-deoxyadenosyl moiety of SAM is directly involved in this hydrogen transfer process. nih.govresearchgate.net

Radical-Mediated Transformations Catalyzed by rSAM Enzymes

The mechanism used by lysine 2,3-aminomutase is characteristic of the broader radical SAM (rSAM) superfamily of enzymes. wikipedia.org These enzymes are defined by their use of a [4Fe-4S] iron-sulfur cluster and SAM to initiate radical-based catalysis. nih.govwikipedia.org A vast majority of these enzymes contain a conserved CxxxCxxC motif, which coordinates the [4Fe-4S] cluster essential for the reductive cleavage of SAM. nih.govwikipedia.org This superfamily catalyzes over 70 distinct biochemical reactions, including complex carbon skeleton rearrangements, methylations, and sulfur insertions, often acting on unactivated C-H bonds. nih.govnih.gov

H-Atom Abstraction and Radical Resolution

A key, unifying step in the mechanism of nearly all rSAM enzymes is the generation of a 5'-deoxyadenosyl radical (dAdo•). nih.gov This process begins with the one-electron reduction of the enzyme's primary [4Fe-4S] cluster by an external reductant. nih.gov This reduced cluster then donates an electron to the sulfonium (B1226848) ion of SAM, triggering the homolytic cleavage of the C5'-S bond to produce methionine and the highly reactive dAdo•. nih.govnih.gov

Once formed, the dAdo• initiates the main catalytic reaction by abstracting a hydrogen atom from the substrate. nih.govnih.gov This H-atom abstraction generates a substrate-based radical intermediate. nih.gov The subsequent fate of this radical—its "resolution"—is what defines the diverse chemistry of the rSAM superfamily. nih.gov In the case of the PapB enzyme, the substrate radical is resolved by the formation of a new carbon-sulfur bond, creating a thioether cross-link. nih.govacs.org This step resolves the radical and leads to the final modified peptide product. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| This compound | AHED |

| (S,E)-5-Aminohex-2-enedioic acid | EneA |

| (S,Z)-5-Aminohex-2-enedioic acid | ZneA |

| S-Adenosyl-l-methionine | SAM, AdoMet |

| 5'-Deoxyadenosyl radical | dAdo• |

| Lysine | - |

| Beta-lysine | β-lysine |

| Pyridoxal phosphate | PLP |

| Methionine | Met |

| Cysteine | Cys |

| Arginine | Arg |

Advanced Analytical and Spectroscopic Characterization of 5 Aminohex 2 Enedioic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of 5-aminohex-2-enedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the synthesis of derivatives, such as amides of this compound, ¹H-NMR and ¹³C-NMR are crucial for confirming the formation of the amide bond. For instance, in the ¹H-NMR spectrum of an amide derivative, a characteristic signal for the NH proton appears, while the ¹³C-NMR spectrum shows a signal corresponding to the amide carbonyl carbon. ajchem-a.com

NMR studies are also vital in enzymatic synthesis to confirm the retention of stereochemistry at the α-carbon, which is crucial for ensuring high enantiomeric purity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 5.8 - 6.0 | Doublet of doublets | J = 15.0, 1.5 |

| H-3 | 6.8 - 7.0 | Doublet of doublets | J = 15.0, 5.0 |

| H-4 | 2.5 - 2.7 | Multiplet | |

| H-5 | 4.0 - 4.2 | Multiplet | |

| NH₂ | 7.5 - 8.5 | Broad singlet |

This table is based on general principles of NMR spectroscopy and may not reflect experimental values precisely.

Mass Spectrometry (MS) for Characterization and Adduct Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and its derivatives, as well as for identifying adducts. nih.govspectrabase.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar molecules like amino acids. rsc.org

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and reaction products. rsc.org For instance, in the synthesis of peptide derivatives incorporating structures similar to this compound, LC-MS is used to monitor the reaction and confirm the mass of the desired product. rsc.org The technique is sensitive enough to detect the formation of various adducts, such as sodium adducts ([M+Na]⁺). rsc.org

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Monitoring

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the purity of this compound during synthesis and purification. Reversed-phase HPLC (RP-HPLC) is frequently employed, often using a C18 column. rsc.org

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). rsc.org The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time. rsc.org Detection is commonly performed using a UV detector. rsc.org Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to enhance the detection of amino acids that lack a strong chromophore. shimadzu.com

Table 2: Typical HPLC Parameters for Purity Analysis of Amino Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | µBONDAPAK C18 (10 µm, 7.8 mm ID, 300 mm) rsc.org |

| Mobile Phase A | 0.1% aqueous TFA rsc.org |

| Mobile Phase B | 0.1% TFA in MeCN rsc.org |

| Gradient | Isocratic to complex gradients (e.g., 5%→40%→100% B) rsc.org |

| Flow Rate | 2.0 ml/min rsc.org |

| Detection | UV Absorbance rsc.org |

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral chromatography is the primary method for separating and quantifying the enantiomers. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioselective separation of a broad range of compounds, including amino acids. researchgate.net Another approach involves using macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, which are particularly effective for resolving underivatized amino acids. mdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar ionic, significantly influences the separation. For example, Chiralpak® columns are often employed for this purpose.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Detection in Complex Matrices

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the detection of this compound and its derivatives in complex biological matrices. nih.gov This technique combines the high separation efficiency of UPLC with the specific and sensitive detection of tandem mass spectrometry.

For the analysis of amino acids in biological fluids like plasma and urine, UPLC-MS/MS is a rapid and reliable tool. nih.gov Samples often require minimal preparation, such as simple dilution. nih.gov The amino acids are detected in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govresearchgate.net To enhance retention and ionization, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. mdpi.comresearchgate.net This method allows for the analysis of a wide range of amino acids in a single run with high sensitivity. mdpi.com

Table 3: UPLC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) researchgate.net |

| Mobile Phase | Distilled water-acetonitrile mobile-phase system researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

| Sample Preparation | Dilution, protein precipitation, or solid-phase extraction nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. The process involves diffracting a beam of X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be deduced. For chiral molecules, the anomalous scattering of X-rays by the atoms can be used to determine the absolute configuration of the stereocenters.

A pertinent example is the structural elucidation of amino acid derivatives, which often involves similar challenges in crystallization and stereochemical assignment. Research into the crystal structures of complex amino acid derivatives provides a clear framework for how the absolute configuration of a molecule like this compound could be determined.

For instance, the crystal structure of N-[L-isoleucine-(N-phtaloyl)]cytisine, an elaborate derivative of the amino acid L-isoleucine, has been successfully determined by X-ray diffraction. mdpi.com This analysis not only confirmed the expected stereochemistry of the L-isoleucine moiety but also provided detailed insights into the molecular conformation and intermolecular interactions within the crystal lattice. mdpi.com The crystallographic data obtained in such studies are comprehensive and allow for a complete and unambiguous assignment of the absolute configuration.

The key parameters derived from an X-ray crystallographic experiment are summarized in a crystallographic data table. This table provides the fundamental information about the crystal's unit cell and the conditions of the data collection and refinement, which are essential for verifying and reproducing the structural model.

Below is an interactive data table showcasing typical crystallographic data that would be obtained for a derivative of this compound, modeled after the data reported for N-[L-isoleucine-(N-phtaloyl)]cytisine. mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₅H₂₇N₃O₄ |

| Formula Weight | 449.50 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5691(6) |

| b (Å) | 12.2108(11) |

| c (Å) | 22.0780(16) |

| V (ų) | 1771.0(3) |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.415 |

| Radiation type | MoKα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293(2) |

| Reflections collected | 9310 |

| Independent reflections | 3505 |

| R_int | 0.0299 |

| Final R indices [I > 2σ(I)] | R1 = 0.0410, wR2 = 0.0812 |

| Flack Parameter | -0.1(2) |

The Flack parameter is a critical value in determining the absolute stereochemistry of a chiral compound from X-ray diffraction data. A value close to zero for the Flack parameter, as shown in the example table, indicates that the determined absolute configuration is correct. Conversely, a value approaching 1 would suggest that the inverted structure is the correct one.

Computational and Theoretical Investigations of 5 Aminohex 2 Enedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and properties of molecules. nrel.govnih.gov These calculations, grounded in the principles of quantum mechanics, can predict various molecular attributes, including geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems, such as atoms and molecules. nih.govwikipedia.org It is a powerful tool for predicting the molecular geometry and electronic properties of compounds like 5-aminohex-2-enedioic acid. rsc.orgscirp.org DFT calculations are based on the principle that the properties of a multi-electron system can be determined from its electron density. wikipedia.org This approach is favored for its balance of computational cost and accuracy, making it suitable for studying larger molecular systems. nih.gov

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determination of precise bond lengths (e.g., C=C, C-N, C-O) and angles. |

| Electronic Energy | The total energy of the molecule's electrons in the ground state. | Assessment of molecular stability. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | Identification of electrophilic and nucleophilic sites. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comraena.ai It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comraena.ai The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack on this compound.

| Orbital | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Provides a measure of the molecule's chemical reactivity and stability. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MESP represents the electrostatic potential experienced by a positive test charge at various points on the electron density surface of a molecule. uni-muenchen.de

The MESP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). walisongo.ac.idyoutube.com For this compound, MESP mapping can identify the electron-rich regions around the carboxyl groups and the amino group, as well as any electron-deficient areas, providing a visual guide to its intermolecular interaction sites. mdpi.com

Molecular Dynamics and Docking Simulations (Implied by enzyme interaction studies)

While direct molecular dynamics (MD) and docking studies specifically for this compound are not extensively detailed in the provided context, the mention of its interaction with enzymes like lysine (B10760008) 2,3-aminomutase implies the utility of these computational techniques.

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems. nih.govnih.gov These simulations can provide insights into the conformational changes of this compound and its interactions with biological macromolecules like enzymes. researchgate.netmdpi.complos.org

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.govresearchgate.netnih.gov In the context of this compound, docking studies could be used to model its binding to the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.comrevista-agroproductividad.org

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various environments. These interactions, which include hydrogen bonds and van der Waals forces, dictate the compound's physical properties and its interactions with other molecules. buketov.edu.kzmdpi.com

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystalline state. buketov.edu.kz Additionally, quantum chemical calculations can be employed to determine the energies of these interactions, providing a quantitative measure of their strength. nih.gov For this compound, the presence of both amino and carboxylic acid functional groups suggests the potential for strong hydrogen bonding networks, which would significantly influence its properties. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis